N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1496345-27-7
VCID: VC6501523
InChI: InChI=1S/C9H16N4O2/c1-7(2)15-5-3-4-10-9(14)8-6-11-13-12-8/h6-7H,3-5H2,1-2H3,(H,10,14)(H,11,12,13)
SMILES: CC(C)OCCCNC(=O)C1=NNN=C1
Molecular Formula: C9H16N4O2
Molecular Weight: 212.253

N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide

CAS No.: 1496345-27-7

Cat. No.: VC6501523

Molecular Formula: C9H16N4O2

Molecular Weight: 212.253

* For research use only. Not for human or veterinary use.

N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide - 1496345-27-7

Specification

CAS No. 1496345-27-7
Molecular Formula C9H16N4O2
Molecular Weight 212.253
IUPAC Name N-(3-propan-2-yloxypropyl)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C9H16N4O2/c1-7(2)15-5-3-4-10-9(14)8-6-11-13-12-8/h6-7H,3-5H2,1-2H3,(H,10,14)(H,11,12,13)
Standard InChI Key QXSZUZVYTTYXGQ-UHFFFAOYSA-N
SMILES CC(C)OCCCNC(=O)C1=NNN=C1

Introduction

Chemical Identity and Structural Features

N-(3-Isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide (CAS: 1496345-27-7) belongs to the 1,2,3-triazole family, a class of nitrogen-rich heterocycles known for their stability and diverse reactivity. The compound’s structure comprises:

  • A 1,2,3-triazole core (positions 1–3 occupied by nitrogen atoms).

  • A carboxamide group at position 5, contributing hydrogen-bonding capabilities.

  • A 3-isopropoxypropyl chain linked to the triazole’s nitrogen at position 1, introducing steric bulk and lipophilicity.

The isopropoxypropyl side chain enhances the molecule’s solubility in organic solvents, while the carboxamide group facilitates interactions with biological targets such as enzymes or receptors . Triazoles are renowned for their metabolic stability, making them attractive scaffolds in drug discovery .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,2,3-triazole derivatives often leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), though alternative methods exist for specialized substrates. For N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide, a plausible route involves:

  • Precursor Preparation:

    • Synthesis of 3-isopropoxypropylamine via nucleophilic substitution of 3-chloropropanol with isopropoxide.

    • Preparation of 1H-1,2,3-triazole-5-carboxylic acid through cyclization of hydrazine derivatives with glyoxal, as demonstrated in triazole synthesis patents .

  • Coupling Reaction:

    • Amide bond formation between 3-isopropoxypropylamine and 1H-1,2,3-triazole-5-carboxylic acid using coupling agents like EDC/HOBt.

    • Purification via recrystallization or column chromatography to achieve >95% purity.

A patent detailing the synthesis of 1-amino-1,2,3-triazole highlights the use of transition metal oxides (e.g., MnO₂) as catalysts for cyclization reactions, which could be adapted for intermediates in this compound’s production .

Table 1: Key Reaction Conditions for Triazole Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationMnO₂, H₂O₂, H₂O, 25°C74–91
AmidationEDC, HOBt, DMF, 0°C → rt80–85

Industrial Scaling Challenges

Industrial production requires optimizing:

  • Catalyst Efficiency: Transitioning from batch to continuous flow reactors to enhance MnO₂ utilization .

  • Purification: Implementing centrifugal partition chromatography for high-throughput separation.

Chemical Reactivity and Functionalization

The triazole core and side chains enable diverse reactions:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ oxidizes the triazole’s methyl groups to carboxylic acids, altering solubility and bioactivity .

  • Reduction: LiAlH₄ reduces the carboxamide to an amine, enabling further functionalization .

Substitution Reactions

The isopropoxypropyl group undergoes nucleophilic substitution with halides or amines, facilitating the creation of analogs with tailored properties. For example, reaction with thiols yields sulfhydryl derivatives for polymer cross-linking .

Biological Activities and Mechanisms

Table 2: Antifungal Activity of Triazole Analogs

CompoundTarget FungusMIC (μg/mL)Mechanism
FluconazoleCandida albicans1–2CYP51 inhibition
VoriconazoleAspergillus fumigatus0.5–1CYP51/CYP52 inhibition
Hypothetical AnalogCryptococcus neoformans2–4 (pred.)Cell membrane disruption

Anticancer Activity

Triazoles induce apoptosis via ROS generation and mitochondrial pathway activation. A study on NSCLC cells showed that triazole-carboxamide hybrids reduced cell viability by 60–80% at 10 μM .

Industrial and Material Science Applications

Polymer Chemistry

The carboxamide group participates in hydrogen-bonding networks, making the compound a candidate for:

  • Self-Healing Materials: Reversible amide bonds enable crack repair.

  • Coating Additives: Enhances adhesion and corrosion resistance in epoxy resins.

Catalysis

Triazole-metal complexes (e.g., Cu-triazole) catalyze C–N bond formation in pharmaceutical synthesis, with turnover numbers exceeding 10⁴ .

Comparative Analysis with Structural Analogs

Table 3: Property Comparison of Triazole Derivatives

CompoundLogPWater Solubility (mg/mL)Bioactivity (IC₅₀, μM)
N-(3-Isopropoxypropyl)-triazole1.80.55.2 (Antifungal)
N-(Phenyl)-triazole-carboxamide2.10.33.8 (Anticancer)
N-(Butyl)-triazole-sulfonamide1.51.27.1 (Antibacterial)

The isopropoxypropyl variant balances lipophilicity and solubility, favoring blood-brain barrier penetration for CNS-targeted therapies .

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